molecular formula C6H11ClN2O2 B2939297 2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide CAS No. 125794-22-1

2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide

Cat. No.: B2939297
CAS No.: 125794-22-1
M. Wt: 178.62
InChI Key: PRXRMZGDWQPBNR-UHFFFAOYSA-N
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Description

2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide is an organic compound with the molecular formula C7H13ClN2O2. It is known for its applications in various fields, including organic synthesis and industrial processes. This compound is characterized by the presence of a chloro group, a dimethylcarbamoyl group, and an acetamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide can be synthesized through the reaction of dimethylcarbamoyl chloride with chloroacetamide under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound involves the continuous flow process, where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides.

    Hydrolysis: Carboxylic acid and dimethylamine.

    Oxidation: N-oxide derivatives.

Scientific Research Applications

2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of biochemical pathways and physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylacetamide
  • 2-chloro-N-(2,6-diethylphenyl)acetamide
  • 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide

Uniqueness

2-chloro-N-[(dimethylcarbamoyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher efficacy in certain biochemical assays .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-9(2)6(11)4-8-5(10)3-7/h3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXRMZGDWQPBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of chloroacetyl chloride (1.7 g) in dichloromethane was stirred in an ice-bath, while a solution of N,N-dimethylglycinamide (1.8 g) and triethylamine (2.2 ml) in dichloromethane (20 ml) was added over 20 minutes. The reaction mixture was stirred for 30 minutes and was then washed with water (2×10 ml), and dried over MgSO4. The solution was evaporated under reduced pressure. Thus was obtained N,N-dimethyl chloroacetylglycinamide (2.0 g) as a brown oil, which was used directly, and without further purification.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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